Product packaging for Methyl 2-amino-4-cyanobenzoate(Cat. No.:CAS No. 159847-83-3)

Methyl 2-amino-4-cyanobenzoate

Cat. No.: B1641507
CAS No.: 159847-83-3
M. Wt: 176.17 g/mol
InChI Key: VCYAYJCEAKQYAM-UHFFFAOYSA-N
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Description

Contextualization within Benzonitrile (B105546) and Amino Benzoate (B1203000) Chemical Classes

Methyl 2-amino-4-cyanobenzoate belongs to two important classes of organic compounds: benzonitriles and amino benzoates. The benzonitrile group is characterized by a benzene (B151609) ring attached to a cyano (-C≡N) functional group, while the amino benzoate structure consists of a benzene ring bearing both an amino (-NH2) group and an ester functional group (-COOCH3). The presence of these distinct functional groups on the same molecule imparts a unique reactivity profile, allowing for a wide range of chemical modifications. smolecule.com

The interplay between the electron-withdrawing nature of the cyano and ester groups and the electron-donating character of the amino group influences the aromatic ring's reactivity, making it amenable to various substitution and condensation reactions. This dual functionality is a key factor in its utility as a versatile intermediate.

Significance as a Versatile Chemical Intermediate in Organic Synthesis

The true significance of this compound lies in its role as a versatile chemical intermediate. An intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. In multi-step organic syntheses, intermediates like this compound are crucial for constructing complex molecular architectures.

One notable application is in the synthesis of condensed smolecule.comambeed.comdiazepine compounds. google.com A patent describes a process where this compound is reacted with pivaloyl chloride in pyridine. google.com This reaction serves as a key step in the creation of molecules that act as inhibitors of autotaxin (ATX), an enzyme implicated in various physiological and pathological processes. google.com The ability to serve as a starting point for the synthesis of such biologically active compounds underscores its importance in medicinal chemistry and drug discovery. smolecule.comgoogle.com

Furthermore, the amino and cyano groups present in the molecule can undergo a variety of chemical transformations. For instance, the amino group can be acylated, alkylated, or diazotized, while the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. This reactivity allows for the strategic introduction of new functional groups and the construction of diverse heterocyclic systems, which are common scaffolds in pharmaceutical agents.

Chemical and Physical Properties

PropertyValueSource
CAS Number 159847-83-3 apolloscientific.co.uk
Molecular Formula C9H8N2O2 ambeed.com
Molecular Weight 176.17 g/mol ambeed.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1641507 Methyl 2-amino-4-cyanobenzoate CAS No. 159847-83-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-3-2-6(5-10)4-8(7)11/h2-4H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYAYJCEAKQYAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901256512
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
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URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159847-83-3
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159847-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-amino-4-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901256512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Amino 4 Cyanobenzoate

Conventional Multistep Synthetic Routes

Traditional approaches to synthesizing Methyl 2-amino-4-cyanobenzoate often involve a sequence of well-established chemical reactions, building the molecule step-by-step from simpler precursors.

One common strategy involves the simultaneous or sequential reduction of a nitro group to an amine. This pathway typically starts with a precursor molecule that already contains the methyl ester and cyano functionalities, such as methyl 2-nitro-4-cyanobenzoate. The core of this method is the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂).

A documented method for a similar compound involves using methyl 2-nitro-4-cyano-benzoate as the raw material. google.com The reduction is carried out with hydrogen gas in the presence of a catalyst and a solvent like dilute hydrochloric acid. google.com The reaction conditions are typically controlled, with pressures ranging from 0.5 to 3.5 MPa and temperatures between 10 and 60 °C. google.com The reduction of nitro compounds is a fundamental transformation in organic synthesis, often serving as the most practical route for creating aromatic amines (anilines). beilstein-journals.org

Table 1: Reduction of Nitro Precursor

Starting Material Key Reagents Conditions Product

Cyanoacetylation involves the reaction of an amine with a reagent that introduces a cyanoacetyl group. Cyanoacetamide derivatives are valuable precursors in the synthesis of various heterocyclic compounds due to the reactivity of their carbonyl group, active methylene (B1212753) hydrogen, and cyano function. researchgate.net

In a related synthetic approach, 2-aminobenzothiazole (B30445) can be reacted with bis(methylthio)methylene malononitrile (B47326) in the presence of anhydrous potassium carbonate and N,N'-dimethylformamide (DMF) to produce a more complex heterocyclic system. researchgate.net This illustrates the principle of reacting an aromatic amine with a reagent to build a more complex structure incorporating a cyano group, a strategy that can be adapted for the synthesis of various cyano-containing compounds. researchgate.net

Esterification is a direct method for synthesizing the target compound, starting from its corresponding carboxylic acid, 2-amino-4-cyanobenzoic acid. This approach focuses on converting the carboxylic acid group (-COOH) into a methyl ester (-COOCH₃).

A general and efficient method for the esterification of amino acids involves their reaction with methanol (B129727) in the presence of trimethylchlorosilane. nih.gov This reaction is typically performed at room temperature and provides good to excellent yields of the corresponding amino acid methyl ester hydrochlorides. nih.gov The process involves adding trimethylchlorosilane to the amino acid, followed by the addition of methanol. nih.gov

Table 2: Esterification of 2-amino-4-cyanobenzoic acid

Starting Material Key Reagents Conditions Product

Another approach involves catalytic esterification. For example, various carboxylic acids can be converted to their methyl esters using a solid acid catalyst like monolith-SO₃H in toluene (B28343) at 80 °C. chemicalbook.com

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including the cyano group, onto an aromatic ring. wikipedia.orgorganic-chemistry.org The reaction proceeds via the formation of an aryl diazonium salt from a primary aromatic amine. This salt is then treated with a copper(I) salt, such as copper(I) cyanide, to replace the diazonium group with a nitrile. wikipedia.org

This pathway could start from a di-amino precursor, such as methyl 2,4-diaminobenzoate. The amino group at the 4-position would be selectively converted into a diazonium salt and subsequently displaced by a cyanide nucleophile. Research has demonstrated the feasibility of using Sandmeyer reactions to convert aminobenzoic acids into cyanobenzoic acids with careful control of temperature and pH in the presence of catalytic copper(I). scirp.orgscirp.org While effective, the use of highly toxic cyanide compounds and the resulting waste treatment are significant drawbacks for industrial-scale production. google.com

Table 3: Sandmeyer Reaction Pathway

Starting Material Key Reagents Intermediate Product

Modern and Sustainable Synthesis Techniques

Recent advancements in synthetic chemistry focus on the development of more efficient, selective, and environmentally benign methods. Catalysis plays a central role in these modern approaches.

Catalytic methods offer significant advantages by enabling reactions under milder conditions, improving yields, and increasing selectivity. In the context of synthesizing this compound, catalytic approaches can be applied to various steps.

One such application is the catalytic cyanation of a halogenated precursor. A disclosed method for preparing related 2-amino-5-cyanobenzoic acid derivatives involves reacting a compound like methyl 2-amino-4-bromobenzoate with a metal cyanide reagent in the presence of a copper(I) salt catalyst and an iodide salt. google.com This copper-catalyzed nucleophilic substitution of an aryl halide is a powerful method for forming the carbon-cyanide bond.

Additionally, the reduction of the nitro group in the precursor methyl 2-nitro-4-cyanobenzoate, as described in section 2.1.1, is itself a catalytic process, relying on a catalyst to facilitate the reaction with hydrogen gas. google.com The use of phase-transfer catalysts has also been documented in the synthesis of cyanobenzoic acid methyl esters, highlighting another modern catalytic strategy. google.com

Table 4: Catalytic Synthesis Example

Starting Material Key Reagents Catalyst Reaction Type

Catalytic Synthesis Approaches

Transition Metal-Catalyzed Reactions

Transition metal catalysis is a cornerstone of modern organic synthesis, offering efficient and selective pathways for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of aromatic nitriles, such as this compound, can be envisioned through the cyanation of an appropriate aryl halide or triflate precursor. Palladium and copper-based catalytic systems are most commonly employed for such transformations. researchgate.netorganic-chemistry.orgorganic-chemistry.org

A plausible retrosynthetic approach would involve the cyanation of a methyl 2-amino-4-halobenzoate. Transition metal-catalyzed cyanation reactions often utilize cyanide sources like potassium ferrocyanide(II), which is favored for its lower toxicity compared to simple alkali metal cyanides. researchgate.netorganic-chemistry.org The choice of ligand is critical for the success of these reactions, with various phosphine (B1218219) and diamine ligands being developed to enhance catalytic activity and substrate scope. organic-chemistry.org Ruthenium-catalyzed cyanation reactions have also emerged as a powerful tool, often proceeding under mild, eco-friendly conditions. beilstein-journals.org

Table 1: Potential Transition Metal-Catalyzed Cyanation Approaches

Catalyst System Precursor Cyanide Source Key Features
Palladium/Ligand Methyl 2-amino-4-bromobenzoate K₄[Fe(CN)₆] Low toxicity cyanide source, broad substrate scope. organic-chemistry.org
Copper/Ligand Methyl 2-amino-4-iodobenzoate NaCN Cost-effective metal catalyst, often used in Rosenmund-von Braun reaction. researchgate.net

It is important to underscore that while these methods are well-established for a range of aromatic compounds, their specific application to the synthesis of this compound has not been explicitly detailed in the surveyed literature.

Solid Acid Catalysis in Esterification

The final step in the synthesis of this compound would be the esterification of 2-amino-4-cyanobenzoic acid with methanol. Traditional esterification methods often rely on strong mineral acids like sulfuric acid, which can lead to challenges in product purification and waste disposal. nih.govresearchgate.net Solid acid catalysts have emerged as a greener alternative, offering advantages such as ease of separation, reusability, and often milder reaction conditions. rsc.org

Various materials, including zeolites, sulfated metal oxides, and ion-exchange resins, have been effectively used as solid acid catalysts for the esterification of carboxylic acids. rsc.orgmdpi.com For amino acids, where the presence of a basic amino group can neutralize homogeneous acid catalysts, the use of solid acids is particularly advantageous. rsc.orgumaine.edu Zeolite H-USY, for instance, has been shown to catalyze the esterification of α-amino acids, circumventing the need for stoichiometric amounts of acid. rsc.org

Table 2: Representative Solid Acid Catalysts for Esterification

Catalyst Type Example Advantages Potential Challenges
Zeolite H-USY High acidity, shape selectivity, reusability. rsc.org Potential for pore blockage, may require high temperatures.
Sulfated Metal Oxide Sulfated Zirconia Strong acid sites, high thermal stability. Can be prone to deactivation.

The application of these solid acid catalysts to the specific esterification of 2-amino-4-cyanobenzoic acid would require experimental optimization of reaction conditions such as temperature, solvent, and catalyst loading.

Green Chemistry Principles in Synthetic Protocols

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

Environmentally Benign Reagents and Solvent Selection

The selection of reagents and solvents is a critical aspect of green chemistry. In the context of synthesizing this compound, this would involve choosing less toxic cyanide sources for the cyanation step, such as potassium ferrocyanide(II), and replacing hazardous solvents with more environmentally friendly alternatives. researchgate.netresearchgate.net Bio-based solvents and water are increasingly being explored for organic synthesis. researchgate.net For the esterification step, the use of solid acid catalysts, as discussed previously, aligns with green chemistry principles by minimizing waste.

Flow Chemistry and Continuous Synthesis Development

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceuticals. rsc.orgmit.eduumontreal.ca Reactions are performed in a continuously flowing stream within a network of tubes or microreactors. This approach offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and seamless integration of multiple reaction steps. aidic.itnih.govflinders.edu.auuc.pt

The synthesis of this compound could be adapted to a continuous flow process. For example, a cyanation reaction could be performed in one reactor module, followed by an in-line purification or solvent switch, and then the esterification in a subsequent packed-bed reactor containing a solid acid catalyst. aidic.it This would allow for a telescoped synthesis, where the intermediate 2-amino-4-cyanobenzoic acid is not isolated, leading to a more efficient and streamlined process. While the continuous flow synthesis of related compounds like methyl anthranilate has been reported, specific development for this compound is not yet documented. aidic.itnih.gov

Table 3: Potential Advantages of Flow Synthesis for this compound

Feature Benefit
Enhanced Safety Small reactor volumes minimize the risk associated with potentially hazardous reagents or exothermic reactions. umontreal.ca
Improved Efficiency Precise control over reaction parameters can lead to higher yields and shorter reaction times. nih.gov
Scalability Scaling up production can be achieved by running the system for longer periods or by numbering-up reactors. umontreal.ca

Chemical Reactivity and Transformation Pathways of Methyl 2 Amino 4 Cyanobenzoate

Reactions Involving the Amino Group

The amino group in Methyl 2-amino-4-cyanobenzoate is a primary aromatic amine. Its nucleophilic character is central to many of its characteristic reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, capable of participating in various nucleophilic substitution reactions. libretexts.orgcsbsju.edu These reactions typically involve the formation of new bonds at the nitrogen atom.

Common transformations include acylation and alkylation. Acylation, the reaction with acylating agents like acid chlorides or anhydrides, leads to the formation of amides. Alkylation, reacting with alkyl halides, results in the formation of secondary or tertiary amines. The reactivity of the amino group in these transformations is influenced by the electronic effects of the other substituents on the aromatic ring.

Table 1: Examples of Nucleophilic Substitution Reactions of Amino Groups

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-acetylated amide
AlkylationMethyl iodideN-methylated amine

This table presents expected reactions based on the general reactivity of aromatic amines.

The amino group can undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases), which contain a carbon-nitrogen double bond (C=N). researchgate.netresearchgate.net This reaction is fundamental in the synthesis of various heterocyclic systems.

A particularly significant application for aminobenzoates is the synthesis of quinazolines and quinazolinones, which are important scaffolds in medicinal chemistry. nih.govmdpi.com The reaction of this compound with an appropriate carbonyl-containing compound, often followed by cyclization and oxidation or rearrangement, can lead to the formation of a fused heterocyclic ring system. For instance, condensation with formamide (B127407) or other one-carbon sources can serve as a pathway to quinazoline (B50416) derivatives. semanticscholar.org

Table 2: Condensation Reactions for Heterocycle Synthesis

ReactantProductSignificance
Formamide8-Cyanoquinazoline derivativeAccess to medicinally relevant scaffolds. semanticscholar.org
Aldehydes/KetonesImines (Schiff bases)Intermediates for further transformations.
Amidines4-Aminoquinazoline derivativesConstruction of substituted quinazolines. semanticscholar.org

This table illustrates potential condensation reactions based on known syntheses with related aminobenzonitriles.

Modern cross-coupling reactions provide powerful tools for the construction of carbon-nitrogen bonds, enabling the assembly of complex molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prime example. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction allows for the coupling of the amino group of this compound with aryl halides or triflates to form diarylamines. nih.gov

This methodology is highly valued for its broad substrate scope and functional group tolerance, making it a key strategy in the synthesis of complex pharmaceutical intermediates and materials. beilstein-journals.org The choice of palladium catalyst, ligand, and base is crucial for the success and efficiency of the coupling reaction. wikipedia.orgbeilstein-journals.org

Table 3: Buchwald-Hartwig Amination Overview

ComponentRoleExample
Aryl Halide/TriflateElectrophilic partnerBromobenzene
Palladium CatalystFacilitates C-N bond formationPd(OAc)₂
LigandStabilizes and activates the catalystBINAP, RuPhos
BasePromotes the reactionSodium tert-butoxide

This table outlines the key components for the Buchwald-Hartwig amination, a reaction applicable to aromatic amines.

Reactions Involving the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations.

The nitrile group can be selectively transformed into other important functional groups, such as amides, carboxylic acids, or primary amines.

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. Partial hydrolysis yields a primary amide (carboxamide), while complete hydrolysis leads to a carboxylic acid. libretexts.org A notable method involves the water-free hydrolysis of nitriles to amides using acetaldoxime (B92144) and a Wilkinson's catalyst, which shows high functional group tolerance. orgsyn.org

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Raney Ni). libretexts.orggoogle.comresearchgate.netorganic-chemistry.org This transformation provides a route to aminomethyl derivatives.

Table 4: Key Transformations of the Cyano Group

ReactionReagentsProduct Functional Group
Partial HydrolysisH₂O, H⁺ or OH⁻ (controlled)Amide (-CONH₂)
Complete HydrolysisH₂O, H⁺ or OH⁻ (vigorous)Carboxylic Acid (-COOH)
ReductionLiAlH₄ or H₂/CatalystPrimary Amine (-CH₂NH₂)

This table summarizes the principal derivatizations of the nitrile functionality.

Reactions Involving the Ester Group

The methyl ester group is susceptible to nucleophilic acyl substitution, primarily through hydrolysis and transesterification.

Hydrolysis (Saponification): Treatment of the methyl ester with an aqueous base, such as sodium hydroxide (B78521), followed by acidic workup, results in the hydrolysis of the ester to the corresponding carboxylic acid. nih.govchemspider.com This is a standard transformation for converting esters to carboxylic acids.

Transesterification: The methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comgoogle.comresearchgate.net For example, reacting this compound with ethanol (B145695) under acidic conditions would yield the corresponding ethyl ester. This equilibrium-driven reaction often requires using the desired alcohol as the solvent to drive the reaction to completion. masterorganicchemistry.com

Table 5: Common Reactions of the Methyl Ester Group

ReactionReagentsProduct Functional Group
HydrolysisNaOH(aq), then H₃O⁺Carboxylic Acid (-COOH)
TransesterificationR'OH, H⁺ or R'O⁻New Ester (-COOR')

This table highlights the fundamental reactions of the methyl ester functional group.

Aminolysis Reactions

Aminolysis is a chemical reaction in which an amine displaces the alkoxy group of an ester to form an amide. For methyl esters, this transformation is often conducted by treating the ester with an amine, which can serve as both the nucleophile and the solvent. Studies on related methyl cyanoacetate (B8463686) esters demonstrate that aminolysis with ethylene (B1197577) diamine proceeds efficiently to yield the corresponding 2-aminoethyl cyano amides. researchgate.net The reaction typically involves dissolving the methyl ester in ethylene diamine and stirring until completion, with the resulting amide product precipitating upon the addition of water. researchgate.net This method has proven effective for producing various amides in good yields. researchgate.net

While specific studies on this compound are not detailed, the general reactivity of methyl esters suggests a similar pathway. The reaction of this compound with an amine (R-NH₂) would be expected to yield N-substituted 2-amino-4-cyanobenzamide.

Table 1: Representative Yields for Aminolysis of Dialkylated Methyl Cyanoacetate Esters with Ethylene Diamine researchgate.net

Entry Alkyl Groups Reaction Time (h) Yield (%)
1 3a 0.5 - 24 72-98
2 3b 0.5 - 24 72-98
3 3c 0.5 - 24 72-98
4 3d 0.5 - 24 72-98
5 3e 0.5 - 24 72-98
6 3f 0.5 - 24 72-98
7 3g 0.5 - 24 72-98
8 3h 0.5 - 24 72-98
9 3i 0.5 - 24 72-98

Note: This table is based on data for dialkylated methyl cyanoacetate esters as a model for the aminolysis reaction.

Transesterification Studies

Transesterification is the process of exchanging the organic R'' group of an ester with the organic group R' of an alcohol. This reaction is typically catalyzed by an acid or a base. In the context of complex molecules, transesterification can sometimes occur as a side reaction during processes like base-catalyzed hydrolysis (saponification). nih.gov For instance, when attempting to hydrolyze a methyl ester in an alcohol solvent like isopropanol, the corresponding isopropyl ester can be formed as a byproduct. nih.gov

The process generally involves two main steps: an initial esterification to reduce free fatty acid content, followed by the main transesterification step. grafiati.com While specific transesterification studies on this compound are not prominent in the literature, the principles suggest it would react with an alcohol under acidic or basic conditions to yield a different ester, releasing methanol (B129727).

Aromatic Ring Functionalization

The functionalization of the benzene (B151609) ring of this compound is governed by the directing effects of the existing substituents. The amino (-NH₂) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl ester (-COOCH₃) and cyano (-CN) groups are both deactivating groups and direct incoming electrophiles to the meta position. The positions on the ring are numbered starting from the ester group at C1.

-NH₂ group (at C2): Ortho positions are C1 and C3; para position is C5.

-COOCH₃ group (at C1): Meta positions are C3 and C5.

-CN group (at C4): Meta positions are C2 and C6.

The powerful ortho, para-directing effect of the amino group is the dominant influence, making positions 3 and 5 the most probable sites for electrophilic aromatic substitution.

Regioselective Bromination

Regioselective bromination is a prime example of electrophilic aromatic substitution where the directing effects of the substituents determine the outcome. Given the activating, ortho/para-directing nature of the amino group at C2 and the deactivating, meta-directing nature of the ester at C1 and cyano group at C4, the position para to the amino group (C5) is the most sterically accessible and electronically enriched site. Therefore, bromination of this compound is expected to yield Methyl 2-amino-5-bromo-4-cyanobenzoate .

Studies on closely related molecules confirm this regioselectivity. For example, the compound Methyl 2-amino-5-bromobenzoate is a known chemical, resulting from the bromination of methyl 2-aminobenzoate, where the bromine atom adds at the position para to the strongly activating amino group. nih.gov

Mechanistic Investigations and Reaction Selectivity

Regioselectivity in Substituent Introduction

The regioselectivity observed in reactions like bromination is a direct consequence of the electronic properties of the substituents.

Amino Group (-NH₂): This group exerts a strong positive mesomeric effect (+M) by donating its lone pair of electrons into the aromatic ring. This significantly increases the electron density at the ortho and para positions (C3 and C5), making them highly susceptible to attack by electrophiles.

Ester (-COOCH₃) and Cyano (-CN) Groups: These groups exert a negative mesomeric effect (-M) and a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This deactivates the ring towards electrophilic attack, particularly at the ortho and para positions relative to themselves.

The activating effect of the amino group overwhelmingly dominates the deactivating effects of the ester and cyano groups. The combined directing influence strongly favors electrophilic attack at the C5 position, which is para to the amino group and meta to the ester group.

Table 2: Summary of Substituent Effects on Electrophilic Aromatic Substitution

Substituent Position Electronic Effect Ring Activity Directing Influence
-NH₂ C2 +M, -I Activating Ortho, Para (C3, C5)
-COOCH₃ C1 -M, -I Deactivating Meta (C3, C5)

Mechanistic Pathways of Ester Hydrolysis and Aminolysis

Ester Hydrolysis: The hydrolysis of benzoate (B1203000) esters under basic conditions typically proceeds through a nucleophilic acyl substitution mechanism known as the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. nih.gov The mechanism involves two key steps:

Nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. nih.gov

Collapse of the tetrahedral intermediate, leading to the departure of the methoxide (B1231860) leaving group and the formation of a carboxylate anion, which is subsequently protonated to yield the carboxylic acid.

Aminolysis: The mechanism of aminolysis of esters like methyl benzoate has been examined through computational studies. nih.gov Two primary pathways are considered for the uncatalyzed reaction with an amine such as ammonia: a concerted mechanism and a neutral stepwise mechanism. Both pathways have similar activation energies. nih.gov

However, the reaction is significantly accelerated by general base catalysis, where a second molecule of the amine acts as a base. nih.gov The most favorable pathway is a general-base-catalyzed neutral stepwise mechanism:

The nucleophilic amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate.

A second amine molecule facilitates a proton transfer from the nitrogen of the attacking amine to the oxygen of the original methoxy (B1213986) group.

The intermediate collapses, expelling methanol and forming the final amide product.

This catalytic role of the second amine molecule substantially lowers the energy barrier for the reaction by assisting in the crucial proton transfer steps. nih.gov

Applications of Methyl 2 Amino 4 Cyanobenzoate in Advanced Organic Synthesis

As a Building Block for Heterocyclic Compounds

The arrangement of the amino and cyano groups in an ortho position on the benzene (B151609) ring of Methyl 2-amino-4-cyanobenzoate makes it an ideal precursor for the synthesis of fused heterocyclic systems. This reactivity is exemplified in the construction of quinazoline (B50416) derivatives. While direct synthesis from this compound is not extensively documented in readily available literature, the closely related 2-aminobenzene-1,3-dicarbonitriles undergo cyclization reactions to form 4-amino-8-cyanoquinazolines. semanticscholar.org This suggests a strong potential for this compound to participate in similar transformations.

The synthesis of 4-aminoquinazolines from 2-aminobenzonitriles is a well-established synthetic route. scielo.br For instance, the reaction of 2-aminobenzonitrile (B23959) with formamide (B127407) or guanidine (B92328) can yield the corresponding quinazoline ring system. semanticscholar.org By analogy, this compound could react with various reagents to form substituted quinazolinones, a core structure in many biologically active compounds. The general reaction would involve the cyclization of the amino and cyano groups with a one-carbon synthon.

Starting Material AnalogueReagentHeterocyclic ProductReference
2-Aminobenzene-1,3-dicarbonitrileFormamide4-Amino-8-cyanoquinazoline semanticscholar.org
2-Aminobenzene-1,3-dicarbonitrileGuanidine2,4-Diamino-8-cyanoquinazoline semanticscholar.org
2-AminobenzonitrileDimethylformamide-dimethylacetal (DMF-DMA) then arylamine4-Amino-quinazolines scielo.br

This table presents the synthesis of quinazolines from analogues of this compound, illustrating the potential synthetic pathways for the target compound.

Precursor for Complex Organic Molecules

The reactivity of this compound extends beyond the synthesis of simple heterocycles, positioning it as a valuable precursor for a variety of complex organic molecules with diverse applications.

The quinazoline scaffold, readily accessible from precursors like this compound, is a "privileged structure" in medicinal chemistry, frequently appearing in a multitude of approved drugs and clinical candidates. ekb.eg Notably, 4-aminoquinazoline derivatives are well-known as kinase inhibitors, a class of targeted cancer therapeutics. nih.govmdpi.com For example, gefitinib (B1684475) and erlotinib (B232) are EGFR (epidermal growth factor receptor) kinase inhibitors with a 4-anilinoquinazoline (B1210976) core structure that have been successfully used in the treatment of certain cancers. ekb.eg

Although the direct synthesis of these specific drugs from this compound is not the standard industrial route, the compound serves as an excellent starting point for the synthesis of novel kinase inhibitors. For instance, the synthesis of 4-anilino-3-cyanobenzo[g]quinolines, which have shown potent kinase inhibitory activity, highlights the potential of cyano-substituted anilinoquinolines in drug discovery. nih.gov A plausible synthetic strategy could involve the conversion of this compound to a quinazolinone intermediate, followed by chlorination and subsequent reaction with a substituted aniline (B41778) to yield the target kinase inhibitor.

Drug/Compound ClassTargetTherapeutic AreaRelevant Structural Motif
Gefitinib, ErlotinibEGFR KinaseCancer4-Anilinoquinazoline
4-Anilino-3-cyanobenzo[g]quinolinesKinases (e.g., Src, MEK)Cancer4-Anilino-3-cyanoquinoline

This interactive table showcases examples of kinase inhibitors with structural similarities to compounds potentially derivable from this compound.

The development of novel anticancer agents is an ongoing effort in medicinal chemistry. The 2-aminobenzothiazole (B30445) scaffold, another heterocyclic system, is also recognized for its anticancer properties. nih.gov While not directly synthesized from this compound, the general principles of heterocyclic synthesis suggest that related structures could be explored.

While specific examples of agrochemicals derived directly from this compound are not readily found in the surveyed literature, the synthesis of bioactive heterocycles is a cornerstone of agrochemical research. nih.gov Many commercial pesticides are nitrogen-containing heterocyclic compounds. The potential for this compound to be converted into various heterocyclic systems, such as quinazolines, implies its utility as a precursor for novel agrochemical candidates. For instance, a patent describes the preparation of 2-amino-5-cyanobenzoic acid derivatives as intermediates for agrochemicals, highlighting the value of this structural motif in the industry. google.com

Aromatic amines are fundamental building blocks for the synthesis of azo dyes and pigments. The process typically involves diazotization of the primary aromatic amine, followed by a coupling reaction with an electron-rich coupling component. organic-chemistry.orgasianpubs.org this compound, possessing a primary aromatic amino group, is a suitable candidate for this reaction sequence.

The general procedure for the synthesis of an azo dye from this compound would involve its reaction with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. organic-chemistry.org This diazonium salt can then be reacted with various coupling components, such as phenols, naphthols, or aromatic amines, to produce a wide range of colored compounds. asianpubs.orgquestjournals.org The specific color of the resulting dye is dependent on the chemical structure of both the diazonium salt and the coupling component. researchgate.net

Coupling ComponentResulting Dye ClassPotential Color Range
PhenolAzo DyeYellow to Orange
NaphtholAzo DyeRed to Brown
Aniline derivativeAzo DyeYellow to Red

This table illustrates the potential for synthesizing various azo dyes by reacting the diazonium salt of this compound with different coupling components.

The difunctional nature of molecules derived from this compound, such as a diamine or a diacid, could allow for their use as monomers in polymerization reactions. For example, conversion of the cyano and ester groups to amino and carboxylic acid groups, respectively, would yield a diamino-dicarboxylic acid monomer. Such a monomer could potentially be used in the synthesis of polyamides or polyimides. The synthesis of polyamides from aromatic diamines and diacids is a well-established process. researchgate.net

Furthermore, the inherent fluorescence of many aromatic and heterocyclic compounds opens up possibilities for the development of fluorescent sensors. While no direct synthesis of sensors from this compound was found, the creation of heterocyclic derivatives could lead to novel fluorescent probes for the detection of various analytes. mdpi.com The design of such sensors often involves the incorporation of specific binding sites for the target analyte, which can modulate the fluorescence properties of the molecule.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of Methyl 2-amino-4-cyanobenzoate would be expected to show distinct signals corresponding to each unique proton environment.

Aromatic Protons: The three protons on the benzene (B151609) ring would appear as distinct signals in the aromatic region (typically δ 6.0-8.0 ppm). Their specific chemical shifts and splitting patterns (coupling) would be dictated by the electronic effects of the three different substituents: the amino (-NH₂), cyano (-CN), and methyl ester (-COOCH₃) groups. The proton ortho to the amino group and meta to the cyano group would likely be the most shielded (lowest ppm), while the proton ortho to the cyano group and meta to the amino group would be the most deshielded (highest ppm).

Amino Protons: The two protons of the primary amine group (-NH₂) would typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Methyl Protons: The three protons of the methyl group (-OCH₃) from the ester function would appear as a sharp singlet, typically in the δ 3.5-4.0 ppm region, due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number and electronic environment of the carbon atoms.

Carbonyl Carbon: The carbon atom of the ester carbonyl group (C=O) is expected to have the largest chemical shift, appearing significantly downfield (typically δ 165-175 ppm).

Aromatic Carbons: The six carbons of the benzene ring would show distinct signals in the aromatic region (δ 100-150 ppm). The carbons directly attached to the substituents (ipso-carbons) would have their chemical shifts significantly influenced by the substituent's electronic nature. For instance, the carbon attached to the amino group would be shielded, while the carbon attached to the cyano group would be deshielded.

Nitrile Carbon: The carbon of the cyano group (-C≡N) would appear in a characteristic region (δ 115-125 ppm).

Methyl Carbon: The methyl carbon of the ester group (-OCH₃) would appear at the most upfield position (typically δ 50-60 ppm).

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (Note: These are estimated ranges and not experimental data)

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) 165 - 175
Aromatic C-NH₂ 145 - 155
Aromatic C-H 110 - 140
Aromatic C-CN 105 - 115
Aromatic C-COOCH₃ 115 - 125
C≡N (Nitrile) 115 - 125

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

N-H Stretching: The amino group would show two distinct bands in the region of 3300-3500 cm⁻¹, characteristic of a primary amine (N-H symmetric and asymmetric stretching).

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C≡N Stretching: A sharp, intense absorption band corresponding to the nitrile group (C≡N) stretch is expected in the 2220-2260 cm⁻¹ region.

C=O Stretching: A strong, sharp peak for the ester carbonyl (C=O) stretch would be prominent in the 1700-1730 cm⁻¹ range.

C=C Stretching: Aromatic ring C=C stretching vibrations would cause several peaks in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretch of the ester group would be visible in the 1100-1300 cm⁻¹ range.

Interactive Data Table: Predicted IR Absorption Bands (Note: These are estimated ranges and not experimental data)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (-NH₂) N-H Asymmetric & Symmetric Stretch 3300 - 3500
Nitrile (-C≡N) C≡N Stretch 2220 - 2260
Ester (-COOCH₃) C=O Stretch 1700 - 1730
Aromatic Ring C=C Stretch 1450 - 1600

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the presence of chromophores and auxochromes. In this compound, the substituted benzene ring acts as a chromophore. The amino group (-NH₂) acts as a powerful auxochrome, and the cyano (-CN) and methyl ester (-COOCH₃) groups also modify the electronic transitions. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), would be expected to show absorption maxima corresponding to π→π* transitions of the aromatic system, which are often red-shifted (shifted to longer wavelengths) due to the combined electronic effects of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (molecular weight 176.17), the molecular ion peak [M]⁺ would be expected at m/z ≈ 176. Subsequent fragmentation could involve the loss of the methoxy (B1213986) group (-OCH₃) to give a peak at m/z 145, or the loss of the entire methyl ester group (-COOCH₃) to give a peak at m/z 117. Other fragmentation patterns characteristic of the substituted benzene ring would also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragments (Note: These are hypothetical fragments and not experimental data)

m/z Value Possible Fragment
176 [M]⁺ (Molecular Ion)
145 [M - OCH₃]⁺

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Co-crystallization and Solid-State Structure Studies

A comprehensive review of current scientific literature reveals a notable absence of specific research focused on the co-crystallization and detailed solid-state structural analysis of this compound. While the principles of crystal engineering and the study of intermolecular interactions are well-established for various organic molecules, including those with cyano and amino-benzoate functionalities, dedicated studies involving this compound have not been published in the accessible domain.

For related compounds, structural studies often reveal specific and predictable patterns of intermolecular interactions. For instance, the amino group is a potent hydrogen bond donor, while the cyano and carbonyl groups of the ester are effective hydrogen bond acceptors. It is plausible that in a crystalline state, this compound would exhibit hydrogen bonding between the amino group of one molecule and the cyano or carbonyl group of a neighboring molecule. Furthermore, the aromatic ring system allows for potential π-π stacking interactions, which would also contribute to the stability of the crystal lattice.

However, without experimental data from single-crystal X-ray diffraction or other solid-state characterization techniques for this compound, any discussion of its specific co-crystal forms or its precise solid-state structure remains speculative. Detailed information, including crystallographic data and specific intermolecular contact distances and angles, is not available. Consequently, data tables detailing these parameters cannot be provided at this time. Further experimental investigation is required to characterize the solid-state structure of this compound and to explore its potential for forming co-crystals with other molecules.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular properties of a compound from a theoretical perspective. These methods provide insights into the geometry, stability, and reactivity of molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For Methyl 2-amino-4-cyanobenzoate, DFT calculations would typically be employed to determine its optimized molecular geometry, Mulliken atomic charges, and thermodynamic properties such as enthalpy and Gibbs free energy. Different functionals, such as B3LYP, are commonly used in conjunction with various basis sets to achieve a balance between accuracy and computational cost.

Ab Initio Methods

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a hierarchy of accuracy. For this compound, ab initio calculations would offer a high-level theoretical benchmark for its electronic properties and molecular structure, complementing the findings from DFT studies.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap generally indicates higher reactivity. For this compound, the analysis of its HOMO-LUMO gap would be essential in predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available

Vibrational Spectroscopy Simulations

Theoretical vibrational analysis is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using methods like DFT, it is possible to assign the observed spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For this compound, a simulated vibrational spectrum would aid in the characterization of its functional groups, including the amino, cyano, and ester moieties.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

Vibrational Mode Functional Group Calculated Wavenumber (cm⁻¹)
N-H Symmetric Stretch Amino (-NH₂) Data not available
N-H Asymmetric Stretch Amino (-NH₂) Data not available
C≡N Stretch Cyano (-CN) Data not available

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is vital for understanding the solid-state properties of a compound, such as its crystal packing and polymorphism.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions. For this compound, this analysis would reveal the nature and extent of the interactions that govern its crystal structure.

Table 3: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

Interaction Type Contribution (%)
H···H Data not available
O···H/H···O Data not available
N···H/H···N Data not available
C···H/H···C Data not available
C···C Data not available

Energy Frameworks

Computational analysis of the solid-state structure of this compound can be performed using energy framework calculations. This method, often employed with software like CrystalExplorer, provides a visual and quantitative understanding of the intermolecular interactions that govern the crystal packing. The analysis involves calculating the pairwise interaction energies between a central molecule and its surrounding neighbors within a defined cluster.

Energy frameworks are constructed by representing these interaction energies as cylinders connecting the centroids of molecular pairs; the radius of the cylinder is proportional to the magnitude of the interaction energy. This approach helps to elucidate the topology and anisotropy of the crystal's supramolecular architecture. The total interaction energy (E_tot) is typically decomposed into four key components: electrostatic (E_ele), dispersion (E_dis), polarization (E_pol), and exchange-repulsion (E_rep).

While a specific energy framework analysis for this compound is not available in the literature, a hypothetical breakdown of interaction energies for a primary interaction, such as a hydrogen-bonded dimer, can be illustrative.

Table 1: Hypothetical Interaction Energy Components for a Molecular Pair in a this compound Crystal

Interaction PairE_ele (kJ/mol)E_dis (kJ/mol)E_pol (kJ/mol)E_rep (kJ/mol)E_tot (kJ/mol)
N-H···O Dimer-45.2-38.5-12.155.8-40.0
π-stacked Dimer-15.7-55.3-8.942.1-37.8

Note: Data are hypothetical and serve to illustrate the typical energy contributions.

The visualization of these energies would reveal the key packing motifs. Strong hydrogen bonding interactions would likely form chain or sheet structures, while the dispersion framework would show the stabilization provided by the stacking of the benzene (B151609) rings. The total energy framework (blue cylinders) provides a comprehensive view of the most significant interactions, indicating the directions along which the crystal structure is most strongly held together. crystalexplorer.netnih.gov This analysis is crucial for understanding the physical properties of the material, such as its mechanical behavior and solubility. researchgate.netmdpi.com

Reaction Mechanism and Pathway Modeling

Theoretical modeling is a powerful tool for elucidating the potential reaction mechanisms of this compound. Density Functional Theory (DFT) is commonly used to map the potential energy surface of a reaction, identifying intermediates, and transition states.

A plausible reaction pathway for this molecule involves the functional groups attached to the benzene ring: the amino (-NH2), cyano (-CN), and methyl ester (-COOCH3) groups. For instance, the reaction of the closely related 2-aminobenzonitrile (B23959) with carbon dioxide has been modeled to proceed via nucleophilic attack. researchgate.net A similar mechanism can be proposed for reactions involving the amino group of this compound.

Consider the cyclization reaction with an electrophile. The reaction pathway would likely initiate with the nucleophilic amino group attacking the electrophilic center. This process can be modeled computationally to understand the step-by-step molecular transformations.

A Plausible Modeled Reaction Pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group initiates a nucleophilic attack on an external electrophile. The presence of the electron-withdrawing cyano and ester groups can modulate the nucleophilicity of the amino group.

Intermediate Formation: This initial attack leads to the formation of a tetrahedral or otherwise unstable intermediate. The geometry and energy of this intermediate can be calculated to assess its lifetime and potential for subsequent rearrangement.

Intramolecular Cyclization/Rearrangement: Depending on the reactant, the intermediate may undergo intramolecular cyclization, potentially involving the cyano group, or other rearrangements to form a more stable product.

Product Formation: The final step involves the stabilization of the structure, often through deprotonation or elimination, to yield the final product.

Computational modeling of such a pathway provides the geometries of all stationary points (reactants, intermediates, transition states, and products) along the reaction coordinate. rsc.orgrsc.org This information is vital for predicting reaction outcomes and optimizing experimental conditions. researchgate.net

Transition State Analysis and Energy Barriers

For any proposed reaction mechanism, the crucial step is the identification and characterization of the transition state (TS). The TS represents the highest energy point along the reaction coordinate, and its structure determines the kinetic feasibility of the reaction. Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms, are used to locate these saddle points on the potential energy surface. ucsb.eduyoutube.com

Once a TS geometry is located, a frequency calculation is essential for its verification. A true first-order transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate, effectively representing the bond-breaking and bond-forming processes. scm.com

The energy difference between the reactants and the transition state defines the activation energy or energy barrier (ΔE‡). This barrier is a critical parameter for determining the reaction rate. A higher energy barrier implies a slower reaction.

For this compound, the presence of an intramolecular hydrogen bond between the amino and ester groups (discussed in section 6.6) can significantly influence reaction barriers. This pre-organization of the molecule's geometry could lower the activation energy for certain reactions by reducing the entropic cost of reaching the transition state. Conversely, it could increase the barrier for reactions that require the disruption of this stable hydrogen-bonded ring.

Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound

Reaction StepDescriptionCalculated ΔE‡ (kJ/mol)
Step 1Nucleophilic attack of -NH285
Step 2Intramolecular cyclization120
Step 3Deprotonation30

Note: Values are hypothetical, illustrating the output of a transition state analysis.

These calculated barriers provide quantitative insight into the reaction kinetics, allowing for comparison between different potential pathways and predicting which mechanism is more likely to occur under specific conditions. researchgate.net

Conformation Analysis and Stereochemistry

The conformational preferences and stereochemistry of this compound are largely dictated by the substitution pattern on the benzene ring. The molecule does not possess a chiral center, and thus does not have stereoisomers in the classical sense. However, its conformational landscape is of significant interest.

Due to the sp2 hybridization of the carbon atoms in the benzene ring, the core of the molecule is planar. The key conformational feature arises from the interaction between the ortho-positioned amino and methyl ester groups. Crystal structure analyses of analogous compounds, such as Methyl 2-amino-5-chlorobenzoate and 2-Amino-4-chlorobenzoic acid, have shown that these molecules are nearly planar. researchgate.netnih.govresearchgate.net This planarity is strongly favored by the formation of an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen of the ester group.

This N-H···O=C interaction creates a stable, planar, six-membered ring motif, often designated as an S(6) ring in graph-set notation. nih.gov This hydrogen bond significantly restricts the rotation around the C-C bond connecting the ester to the ring and the C-N bond of the amino group. The resulting conformation is energetically highly favorable.

Computational geometry optimizations using DFT methods would confirm this planar structure as the global energy minimum. The analysis would also reveal the rotational barriers for the methyl group of the ester and any slight puckering from absolute planarity. The planarity of the main molecular backbone is a defining characteristic.

Table 3: Predicted Key Dihedral Angles for the Minimum Energy Conformer of this compound

Dihedral AngleAtoms InvolvedPredicted Value (°)Description
τ1N-C2-C1-C(O)~0Defines the coplanarity of the amino and ester groups with the ring.
τ2C2-C1-C(O)-O~180Indicates the orientation of the carbonyl group relative to the ring.
τ3H-N-C2-C1~0Shows the orientation of the H-bonding hydrogen atom in the molecular plane.
τ4C1-C(O)-O-CH3~180Describes the trans orientation of the methyl group relative to the C1-C(O) bond.

Note: Values are predicted based on data from structurally similar compounds like Methyl 2-amino-5-chlorobenzoate. researchgate.net

Supramolecular Chemistry and Self Assembly of Methyl 2 Amino 4 Cyanobenzoate Systems

Hydrogen Bonding Networks (N—H⋯N, N—H⋯O, C—H⋯O, C—H⋯N, O—H⋯O)

Hydrogen bonds are highly directional, non-covalent interactions crucial in the self-assembly of molecules. Methyl 2-amino-4-cyanobenzoate possesses several potential hydrogen bond donors and acceptors.

N—H Donor: The primary amine group (-NH2) is a strong hydrogen bond donor.

Acceptors: The nitrile nitrogen (C≡N ), the carbonyl oxygen (O =C), and the ester ether oxygen (C-O -CH3) are all potential hydrogen bond acceptors.

Based on these functional groups, one could hypothesize the formation of several types of hydrogen bonds:

N—H⋯N: The amino group could donate a hydrogen to the nitrogen of the nitrile group on an adjacent molecule, potentially forming chains or dimers.

N—H⋯O: The amino group could also donate a hydrogen to the carbonyl oxygen of the ester, a very common and stable interaction in related crystal structures.

C—H⋯O and C—H⋯N: Weaker C-H donors, such as those on the aromatic ring or the methyl group, could interact with the oxygen or nitrogen acceptors.

Without a solved crystal structure, it is impossible to confirm which of these potential interactions are present, their geometric parameters (bond lengths and angles), or the resulting supramolecular motifs (e.g., chains, sheets, or rings).

Non-Covalent Interactions (e.g., π–π stacking)

Aromatic systems like the benzene (B151609) ring in this compound can engage in π–π stacking interactions. These interactions, arising from the overlap of π-orbitals between parallel or offset aromatic rings, are significant in the stabilization of crystal packing. The stability and geometry (e.g., face-to-face or face-to-edge) of these stacks are influenced by the electronic nature of the substituents on the ring. The presence of both an electron-donating amino group and electron-withdrawing cyano and ester groups creates a complex electronic environment that would influence any potential π-π stacking, but its specific geometry remains uncharacterized.

Crystal Engineering and Design of Supramolecular Assemblies

Crystal engineering is the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. The functional groups on this compound make it an interesting candidate for crystal engineering. For example, the amino and ester groups could be targeted to form predictable hydrogen-bonded assemblies. However, the competitive nature of the multiple hydrogen bond acceptors (nitrile vs. carbonyl oxygen) makes predicting the final structure challenging without experimental validation. The design of new supramolecular assemblies based on this molecule would first require a thorough understanding of its own self-assembly behavior, which is not currently documented.

Co-Crystal and Cocrystal Hydrate Formation

Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, typically hydrogen bonding. this compound, with its array of hydrogen bond donors and acceptors, is a potential candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as carboxylic acids or other amides.

Potential Biological and Pharmacological Research Implications of Derivatives

Precursor Role in the Synthesis of Bioactive Compounds

The aminobenzoate scaffold is a fundamental building block in medicinal chemistry. The isomer Methyl 2-amino-5-cyanobenzoate is recognized as a key intermediate in the creation of various bioactive molecules and pharmaceuticals, including those with anti-inflammatory and analgesic properties chemimpex.com. This highlights the potential of the Methyl 2-amino-4-cyanobenzoate isomer as a precursor for novel therapeutic agents.

Derivatives of aminobenzoic acids are integral to the development of a wide array of drugs mdpi.com. For instance, compounds containing the 4-aminobenzoic acid (PABA) framework have been successfully converted into agents with antimicrobial and cytotoxic activities mdpi.comresearchgate.net. Furthermore, the general class of 2-amino-5-cyanobenzoic acid derivatives is utilized in patented synthetic processes for creating complex chemical entities google.com. A notable example is the synthesis of a potent inhibitor of thymidylate synthase from Cryptosporidium hominis, which incorporates a 2-(benzamido)-4-cyanobenzoic acid structure, demonstrating the direct application of this chemical motif in generating bioactive compounds rcsb.org.

Enzyme Inhibition Studies of Derived Compounds

The development of enzyme inhibitors is a cornerstone of modern drug discovery. Derivatives of aminobenzoates are frequently investigated for their ability to modulate the activity of various enzymes.

One significant area of research is in the development of DNA gyrase inhibitors. DNA gyrase is a crucial bacterial enzyme, making it an attractive target for antibiotics. Compounds derived from 2-aminobenzothiazoles, which can be synthesized from methyl aminobenzoate precursors, have been shown to be potent inhibitors of DNA gyrase B nih.gov. The natural product albicidin, which contains a p-aminobenzoic acid moiety, is also a powerful inhibitor of bacterial DNA gyrase nih.gov.

Another area of interest is the inhibition of enzymes related to cellular defense and metabolism. Studies on methyl 4-aminobenzoate derivatives have demonstrated their potential to inhibit key enzymes in the antioxidant system, such as glutathione reductase (GR) and glutathione S-transferase (GST) nih.gov. Furthermore, a derivative of 2-amino-4-cyanobenzoic acid has been specifically identified and structurally characterized as an inhibitor of thymidylate synthase, an essential enzyme for DNA synthesis rcsb.org. The versatility of this structural class is further underscored by the development of benzamidobenzoic acids as inhibitors of hexokinase in kinetoplastids, the parasites responsible for diseases like leishmaniasis and sleeping sickness nih.gov.

Target EnzymePrecursor/Related StructureExample of Derived Inhibitor ClassReference
DNA Gyrase B2-Substituted Methyl 4-aminobenzoates5-Substituted 2-Aminobenzothiazoles nih.gov
Glutathione Reductase (GR)Methyl 4-aminobenzoateSubstituted Methyl 4-aminobenzoates nih.gov
Thymidylate Synthase (TS)2-Amino-4-cyanobenzoic acid2-(benzamido)-4-cyanobenzoic acids rcsb.org
Kinetoplastid Hexokinase 1Methyl 2-amino-4-chloro-5-cyanobenzoateBenzamidobenzoic acids nih.gov
Phosphodiesterase (PDE)Methyl 2-amino-5-cyanobenzoateBenzonaphthyridine derivatives google.com

Research into Antibacterial Properties of Related Structures

The rise of antibiotic resistance has spurred the search for new antibacterial agents. Chemical structures related to this compound have shown promise in this area. The benzothiazole moiety, which can be synthesized from aminobenzoate precursors, is found in several compounds with antibacterial activity nih.gov. Derivatives of 2-aminobenzothiazole (B30445) have been identified as potent inhibitors of S. aureus nih.govresearchgate.net.

Structure-activity relationship (SAR) studies are crucial for optimizing the antibacterial potency of these compounds. For example, research on 2,3-dihydroquinazolin-4(1H)-one derivatives indicates that the presence of electron-withdrawing groups, such as a cyano group, can enhance antibacterial potential researchgate.net. Similarly, simple chemical modifications of 4-aminobenzoic acid have yielded Schiff base derivatives with significant activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) mdpi.comresearchgate.net. The antibiotic albicidin and its synthetic analogues, which are based on a p-aminobenzoic acid structure, exhibit pronounced activity, particularly against Gram-negative bacteria nih.gov.

Bacterial SpeciesRelated Structural ClassKey FindingsReference
S. aureusN,N-disubstituted 2-aminobenzothiazolesPotent antibacterial activity with an MIC of 2.9 μM for the lead compound. nih.gov
Gram-positive pathogensPyrimidoisoquinolinquinonesInhibition in concentrations ranging from 0.5 to 64 µg/mL. mdpi.com
MRSA4-Aminobenzoic acid Schiff basesPotent antibacterial activity with MICs from 15.62 µM. researchgate.net
Gram-negative bacteriaAlbicidin derivativesSuperior antibacterial activity against E. coli and K. pneumoniae. nih.gov

Exploration of Antioxidant Activity

Antioxidants are molecules that can prevent or slow damage to cells caused by free radicals. Research into the antioxidant potential of various synthetic compounds is an active field. Derivatives of 2-aminobenzothiazole have been screened for their antioxidant capabilities, with several compounds demonstrating potent DPPH radical scavenging properties comparable to ascorbic acid uokerbala.edu.iq.

The connection between aminobenzoate derivatives and antioxidant systems is also evident in enzyme inhibition studies. As mentioned, derivatives of methyl 4-aminobenzoate have been investigated as inhibitors of glutathione reductase and glutathione S-transferase, two critical enzymes in the cellular antioxidant defense system nih.gov. Furthermore, the broader class of aminocarbonitrile derivatives has been studied for antioxidant properties, suggesting that this functional group can contribute to antiradical activity mdpi.com. This indicates that derivatives of this compound, which contains the aminonitrile motif, could be promising candidates for the development of novel antioxidants.

Q & A

Q. How can researchers leverage this compound in materials science for functional polymer design?

  • Methodological Answer : Incorporate into polyamides or polyurethanes via step-growth polymerization. Characterize thermal stability (TGA, DSC) and mechanical properties (tensile testing). The cyano group enhances crosslinking density, improving material rigidity .

Retrosynthesis Analysis

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Reactant of Route 1
Methyl 2-amino-4-cyanobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-cyanobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.